molecular formula C21H26N2O3 B3490218 3-(4-METHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE

3-(4-METHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B3490218
M. Wt: 354.4 g/mol
InChI Key: UBTDKEZYMYAXIC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazino]-1-propanone is an organic compound characterized by the presence of methoxyphenyl and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazino]-1-propanone typically involves the reaction of 4-methoxyphenylacetic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazino]-1-propanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazino]-1-propanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A related compound with similar structural features, used as an intermediate in organic synthesis.

    3-(4-Methoxyphenyl)propionic acid: Another structurally related compound with applications in chemistry and biology.

    Ethyl p-methoxycinnamate: A compound with similar functional groups, used in various chemical reactions and applications.

Uniqueness

3-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazino]-1-propanone is unique due to its specific combination of methoxyphenyl and piperazino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-8-3-17(4-9-19)5-12-21(24)23-15-13-22(14-16-23)18-6-10-20(26-2)11-7-18/h3-4,6-11H,5,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTDKEZYMYAXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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